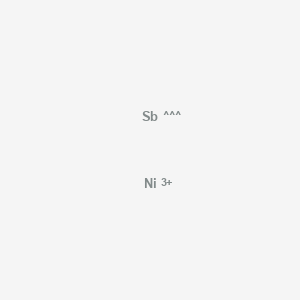

アンチモン;ニッケル(3+)

説明

Antimony, compound with nickel (11):

科学的研究の応用

Chemistry: Antimony, compound with nickel (1:1), is used in catalysis for various chemical reactions, including hydrogenation and dehydrogenation processes. Its unique electronic properties make it a valuable catalyst in organic synthesis.

Biology and Medicine: Research into the biological applications of antimony, compound with nickel (1:1), is ongoing

Industry: In the industrial sector, antimony, compound with nickel (1:1), is used in the production of advanced materials, such as high-strength alloys and coatings. Its properties make it suitable for use in harsh environments where durability and resistance to corrosion are essential.

作用機序

Target of Action

Antimony, a natural element that has been used as a drug for over more than 100 years, has remarkable therapeutic efficacy in patients with acute promyelocytic leukemia . As with other metals, antimony interacts with sulfhydryl groups of enzymes and other proteins . In guinea pigs, trivalent antimony is able to prolong the action potential of ventricular myocytes by increasing calcium currents, possibly through interactions with calcium channel cysteine residues .

Mode of Action

It is known that antimony interacts with sulfhydryl groups of enzymes and other proteins . This interaction can disrupt the normal function of these proteins, leading to changes in cellular processes. For example, in guinea pigs, trivalent antimony prolongs the action potential of ventricular myocytes by increasing calcium currents .

Biochemical Pathways

It is known that antimony can affect the action potential of ventricular myocytes, which is a crucial part of the cardiac conduction system This suggests that antimony;nickel(3+) may have effects on cardiovascular function

Pharmacokinetics

It is known that antimony is rapidly excreted by the kidneys This suggests that the compound may have a short half-life in the body

Result of Action

It is known that antimony can interact with sulfhydryl groups of enzymes and other proteins, potentially disrupting their normal function . This can lead to changes in cellular processes, such as the prolongation of the action potential of ventricular myocytes .

Action Environment

The action of antimony;nickel(3+) can be influenced by various environmental factors. For example, the presence of other metals in the environment can affect the bioavailability and toxicity of antimony . Additionally, the pH of the environment can affect the solubility and therefore the bioavailability of antimony

生化学分析

Biochemical Properties

Antimony and nickel have been found to interact with various biomolecules. For instance, nickel-containing enzymes catalyze a series of important biochemical processes in both prokaryotes and eukaryotes . The maturation of these enzymes requires the proper assembly of the nickel-containing active sites, which involves a battery of nickel metallochaperones that exert metal delivery and storage functions .

Cellular Effects

Antimony and nickel have been reported to have significant effects on cells. Antimony-trioxide-induced apoptosis in myelogenic and lymphatic cell lines, recruitment of caspases, and loss of mitochondrial membrane potential are enhanced by modulators of the cellular glutathione redox system . Heavy metals like nickel can threaten the stability of the environment and the health of all living beings .

Molecular Mechanism

It is known that antimony and nickel can interfere with cellular redox regulation and induce oxidative stress, which may cause oxidative DNA damage or trigger signaling cascades leading to stimulation of cell growth . They can also inhibit major DNA repair systems resulting in genomic instability and accumulation of critical mutations .

Temporal Effects in Laboratory Settings

It is known that antimony and nickel can cause changes in the environment over time due to their persistent nature, higher toxicity, and recalcitrance .

Dosage Effects in Animal Models

It is known that antimony poisoning may occur in the industrial and occupational setting, primarily with exposures to trivalent forms .

Metabolic Pathways

It is known that microbes use different mechanisms including bio-sorption, bioaccumulation, bioleaching, bio-transformation, bio-volatilization and bio-mineralization to mitigate toxic effects of heavy metals like antimony .

Transport and Distribution

It is known that soil particle size plays an important role in influencing the environmental behavior of heavy metal (loid)s in soil .

Subcellular Localization

It is known that the majority of leaf nickel in the hyperaccumulator was associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuolar and cytoplasm, respectively .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of antimony, compound with nickel (1:1), typically involves the direct combination of elemental antimony and nickel. This can be achieved through high-temperature solid-state reactions where the elements are heated together in a controlled environment to form the intermetallic compound.

Industrial Production Methods: In industrial settings, the production of antimony, compound with nickel (1:1), may involve more sophisticated techniques such as chemical vapor deposition or electrochemical methods. These methods allow for precise control over the composition and purity of the final product.

化学反応の分析

Types of Reactions: Antimony, compound with nickel (1:1), can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxygen at elevated temperatures, antimony, compound with nickel (1:1), can form oxides of antimony and nickel.

Reduction: This compound can be reduced using hydrogen gas or other reducing agents to yield elemental antimony and nickel.

Substitution: In the presence of halogens or other reactive species, substitution reactions can occur, leading to the formation of halides or other derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce antimony trioxide and nickel oxide, while reduction can yield pure antimony and nickel metals.

類似化合物との比較

Antimony, compound with nickel (13): This compound has a different stoichiometry and exhibits distinct properties compared to the 1:1 compound.

Nickel antimonide (Ni3Sb): Another intermetallic compound with different proportions of nickel and antimony, leading to variations in physical and chemical properties.

Uniqueness: Antimony, compound with nickel (1:1), is unique due to its specific 1:1 ratio, which imparts distinct electronic and structural characteristics. This makes it particularly useful in applications where precise control over material properties is required, such as in catalysis and advanced material synthesis.

特性

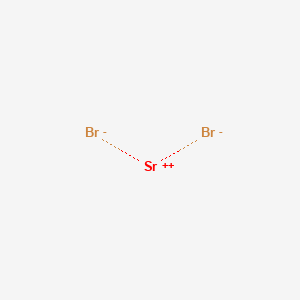

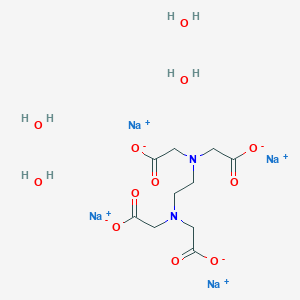

IUPAC Name |

antimony;nickel(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Sb/q+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPIWCJNMFOUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+3].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSb+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009934 | |

| Record name | Antimony, compdound with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.453 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-52-8 | |

| Record name | Antimony, compd. with nickel (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with nickel (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compdound with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, compound with nickel (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)